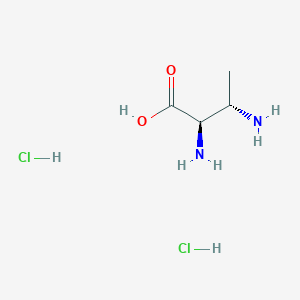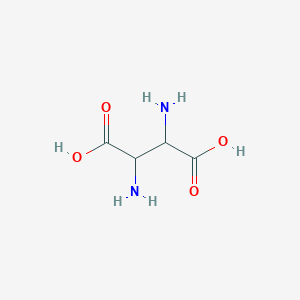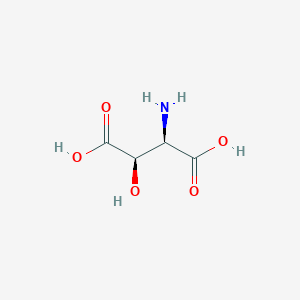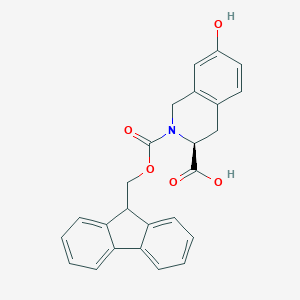
Fmoc-羟基-tic-oh
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-hydroxy-tic-oh, also known as fluorenylmethyloxycarbonyl-hydroxy-tetrahydroisoquinoline-carboxylic acid, is a derivative of tetrahydroisoquinoline. It is commonly used in peptide synthesis as a protecting group for amines. The fluorenylmethyloxycarbonyl group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.
科学研究应用
Fmoc-hydroxy-tic-oh has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a protecting group for amines.
Biology: It is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of synthetic peptides for research and commercial purposes
作用机制
Target of Action
The primary target of Fmoc-hydroxy-tic-oh is the amino group of an amino acid . The Fmoc group, short for 9-fluorenylmethoxycarbonyl, is a base-labile protecting group used in the chemical synthesis of peptides . It is used to protect the amino group during peptide synthesis, preventing it from reacting prematurely .
Mode of Action
The Fmoc group interacts with its target, the amino group, by forming a bond that protects the amino group from reacting with other compounds during peptide synthesis . This protection is crucial for the successful synthesis of peptides . The Fmoc group is removed using a base, usually piperidine , revealing the amino group and allowing it to participate in peptide bond formation .
Biochemical Pathways
The Fmoc group plays a significant role in the biochemical pathway of peptide synthesis . It protects the amino group during the early stages of synthesis, allowing for the precise formation of peptide bonds . Once the peptide chain is assembled, the Fmoc group is removed, revealing the amino group and allowing it to participate in further reactions .
Pharmacokinetics
The fmoc group is known to be stable under acidic conditions , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of Fmoc-hydroxy-tic-oh’s action is the successful synthesis of peptides . By protecting the amino group, the Fmoc group allows for the precise assembly of peptide chains . Once the Fmoc group is removed, the amino group is free to participate in further reactions, leading to the formation of complex peptides .
Action Environment
The action of Fmoc-hydroxy-tic-oh is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions but is removed under basic conditions . Therefore, the pH of the environment can significantly influence the efficacy and stability of Fmoc-hydroxy-tic-oh. Additionally, the presence of other reactive compounds can also influence its action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-hydroxy-tic-oh typically involves multiple stepsThe final step involves carboxylation to form Fmoc-hydroxy-tic-oh .
Industrial Production Methods
Industrial production of Fmoc-hydroxy-tic-oh follows similar synthetic routes but is optimized for large-scale production. This often involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Fmoc-hydroxy-tic-oh undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound.
相似化合物的比较
Similar Compounds
Boc-hydroxy-tic-oh: Uses tert-butyloxycarbonyl as a protecting group, which is acid-labile.
Cbz-hydroxy-tic-oh: Uses benzyloxycarbonyl as a protecting group, which is removed by hydrogenolysis.
Uniqueness
Fmoc-hydroxy-tic-oh is unique due to its base-labile fluorenylmethyloxycarbonyl group, which allows for selective deprotection under mild basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where other protecting groups might not be as effective .
属性
IUPAC Name |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLZSUJEVZOPJV-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
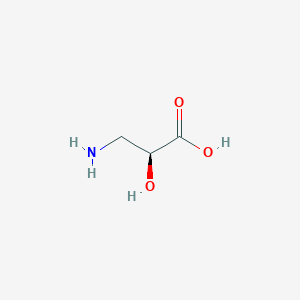
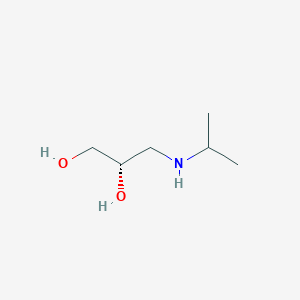
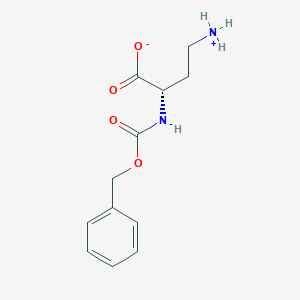
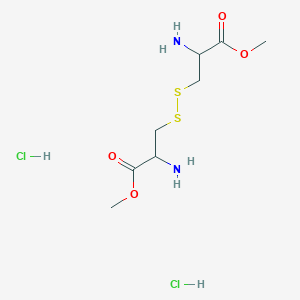
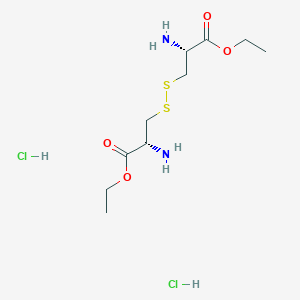
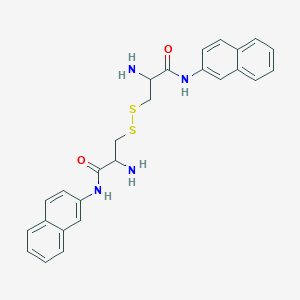
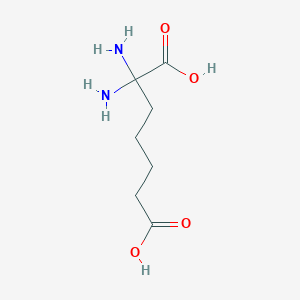
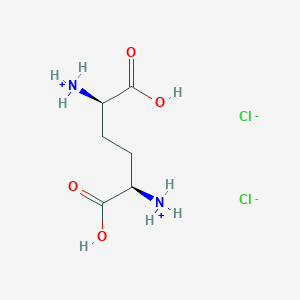
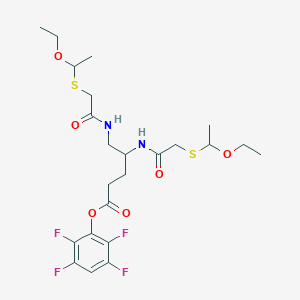
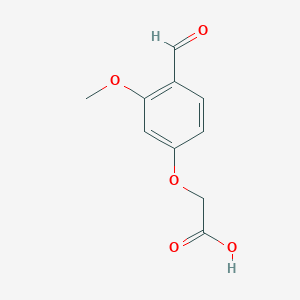
![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)
